molecular formula C18H27N5O3S B2705774 7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893906-00-8

7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2705774
CAS RN: 893906-00-8
M. Wt: 393.51
InChI Key: ZHSUEWVMWUGOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a type of pyrimidopyrimidine . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of pyrimidopyrimidines often involves the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2 yields the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Molecular Structure Analysis

The molecular formula of the compound is C18H27N5O3S. The average mass is 407.487 Da and the mono-isotopic mass is 407.162720 Da .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidopyrimidines have been studied . The synthesis of 4,6-diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetrahydro-pyrimido[4,5-d]pyrimidine-2,5-(1H,3H)-diones as antimicrobial agents has been reported .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 393.51. Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Photophysical Properties and pH-Sensing Applications

Compounds with a pyrimidine-phthalimide structure have been designed, synthesized, and evaluated for their photophysical properties. These compounds exhibit solid-state fluorescence emission and solvatochromism, useful in developing novel colorimetric pH sensors and logic gates for specific applications, indicating potential for similar applications in derivatives of pyrimido[4,5-d]pyrimidines (Han Yan et al., 2017).

Synthesis and Antimicrobial Evaluation

Novel synthesis techniques have been explored for pyrido[4,3-d]pyrimidine derivatives, resulting in compounds with potential antimicrobial activities. This suggests the relevance of the pyrimido[4,5-d]pyrimidine framework in synthesizing new bioactive molecules with potential for combating microbial infections (R. Faty et al., 2015).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These findings open avenues for the pyrimido[4,5-d]pyrimidine derivatives in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Synthesis of Heterocyclic β-Amino Acids

The preparation of β-amino-5-pyrimidinepropanoic acid and derivatives demonstrates the utility of pyrimidine derivatives in synthesizing complex amino acids for peptide and peptidomimetic synthesis, highlighting the versatility of pyrimido[4,5-d]pyrimidine derivatives in organic synthesis and drug development (P. R. Bovy & J. G. Rico, 1993).

Multicomponent Synthesis of Pyridine-Pyrimidines

Efficient synthesis of pyridine-pyrimidines via a three-component reaction demonstrates the potential for pyrimido[4,5-d]pyrimidine derivatives in catalysis and the development of new materials or pharmaceuticals through innovative synthetic routes (Fahime Rahmani et al., 2018).

Future Directions

Pyrimidopyrimidines have been applied on a large scale in the medical and pharmaceutical fields . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

7-butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-4-5-6-13-19-15-14(17(24)22(3)18(25)21(15)2)16(20-13)27-12-9-23-7-10-26-11-8-23/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSUEWVMWUGOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCCN3CCOCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

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